2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex heterocyclic compound. It belongs to the class of pyrimidoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with an ethylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione can be achieved through a multi-step process involving the condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is typically carried out in the presence of low transition temperature mixtures, which act as sustainable solvents . The process is efficient, environmentally friendly, and yields high purity products without the need for chromatographic purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of greener and recyclable reaction media, along with simple workup procedures, makes the process suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity, making the compound viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, its anticancer activity may involve the inhibition of DNA synthesis and cell division, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-(Ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione stands out due to its unique structural features, such as the presence of both an ethylsulfanyl group and a nitrophenyl group. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6150-48-7 |
---|---|
Molecular Formula |
C21H22N4O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-ethylsulfanyl-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C21H22N4O4S/c1-4-30-20-23-18-17(19(27)24-20)15(11-6-5-7-12(8-11)25(28)29)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15H,4,9-10H2,1-3H3,(H2,22,23,24,27) |
InChI Key |
QUHMXDKIXGJJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.